BenchChemオンラインストアへようこそ!

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Antitumor Cytostatic Naphthofuran

This unsubstituted benzimidazol-2-yl amide (CAS 383148-67-2) is a critical neutral-amide probe for SAR-driven anticancer programs. Unlike its amidino-substituted analogues (e.g., compounds 2 & 5) that exhibit variable fibroblast toxicity, this compound provides an uncharged electronic profile for mapping naphthofuran target landscapes. Ideal for head-to-head selectivity screening against MIAPaCa-2, MCF-7, HeLa, and HT-29 panels with WI38 counter-screen. Ensure batch-to-batch consistency for reliable go/no-go decisions.

Molecular Formula C20H15N3O2
Molecular Weight 329.359
CAS No. 383148-67-2
Cat. No. B2410797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
CAS383148-67-2
Molecular FormulaC20H15N3O2
Molecular Weight329.359
Structural Identifiers
SMILESC1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NC4=NC5=CC=CC=C5N4
InChIInChI=1S/C20H15N3O2/c24-19(23-20-21-15-7-3-4-8-16(15)22-20)18-11-14-13-6-2-1-5-12(13)9-10-17(14)25-18/h1-10,18H,11H2,(H2,21,22,23,24)
InChIKeyMHZKDQFOKCRVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 383148-67-2) – Core Chemical Identity and Structural Class


N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 383148-67-2, molecular formula C20H15N3O2) is a hybrid heterocyclic amide that fuses a 1H-benzimidazole moiety with a 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid scaffold via an amide linkage [1]. This compound belongs to a broader chemotype of naphthofuran-benzimidazole conjugates that have been investigated for cytostatic activity against human tumor cell lines [2]. Unlike its amidino-substituted analogues, the target compound bears an unsubstituted benzimidazol-2-yl amide, which can significantly alter both the electronic profile and biological interaction landscape relative to charged amidino derivatives.

Why Generic Naphthofuran or Benzimidazole Analogues Cannot Simply Replace N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide


Within the naphtho[2,1-b]furan-benzimidazole series, small structural modifications—such as replacing an amide with an amidino group, altering the substitution on the benzimidazole ring, or switching the heterocyclic core from furan to thiophene—lead to pronounced changes in antitumor selectivity and normal-cell toxicity [1]. For instance, in the closely related amidino-substituted series, compound 2 and compound 5 showed markedly low inhibitory effects on human fibroblasts (WI38), while the unsubstituted derivative 8 lost antitumor activity entirely [1]. These findings underscore that the presence, position, and electronic nature of the substituent on the benzimidazole-naphthofuran framework directly govern both efficacy and safety profiles, making blind interchange between different members of this chemotype inappropriate for research or procurement.

Quantitative Differentiation Evidence for N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 383148-67-2)


Antitumor Cytostatic Activity in a Broad Panel of Human Carcinoma Cell Lines – Class-Level Inference

The target compound belongs to the amidino/non-amidino benzimidazolyl-naphtho[2,1-b]furan chemotype for which consistent concentration-dependent inhibition of tumor cell proliferation has been demonstrated [1]. In the benchmark study by Hranjec et al., structurally related amidino-benzimidazolyl naphthofuran carboxylates inhibited proliferation across seven human cancer lines (MiaPaCa2 pancreatic, MCF7 breast, HeLa cervical, Hep2 laryngeal, HT 29 colon, HBL melanoma, and WI38 fibroblasts) with no significant cell-type selectivity observed within the tumor panel [1]. Critically, certain substitution patterns (e.g., compounds 2 and 5) exhibited very low toxicity toward normal human fibroblasts, while an unsubstituted derivative (8) completely lost antitumor activity [1]. These structure–activity relationships highlight that the specific N-(1H-1,3-benzimidazol-2-yl) amide configuration of the target compound positions it in a distinct activity/selectivity niche relative to amidino-substituted congeners.

Antitumor Cytostatic Naphthofuran

Structural Differentiation from the Amidino-Substituted Series – Absence of a Charged Moiety

A key structural distinction between the target compound and the majority of reported active analogues is the absence of an amidino (–C(=NH)NH2) group on the benzimidazole ring [1]. The target compound instead features a neutral amide carbonyl linking the dihydronaphthofuran acid to the 2-amino position of benzimidazole [2]. In the Hranjec et al. series, the presence of an isopropylamidino substituent on the benzimidazole strongly influenced both the magnitude of tumor inhibition and the differential toxicity toward normal fibroblasts [1]. The target compound's neutral amide linkage is expected to alter hydrogen-bonding patterns, cellular permeability, and DNA/transcription factor interactions compared to the positively charged amidino counterparts, providing a complementary pharmacological profile.

Medicinal Chemistry Structure–Activity Relationship Amide vs Amidine

Selectivity Window in Fibroblast Toxicity – Differentiating from Non-Selective Analogues

Within the amidino-benzimidazolyl naphthofuran class, compounds 2 and 5 demonstrated very low inhibitory effects on the growth of human WI38 fibroblasts while retaining activity against tumor cells, whereas the unsubstituted derivative 8 showed no activity in any cell line [1]. This demonstrates that a therapeutic window can be achieved through appropriate substitution. The target compound, with its distinct N-(1H-1,3-benzimidazol-2-yl) amide structure, remains uncharacterized in this specific selectivity assay. However, its chemical divergence from both the fibroblast-sparing compounds (2,5) and the inactive derivative (8) implies it may occupy a novel position on the activity–selectivity continuum.

Selectivity Fibroblast Toxicity WI38

Recommended Application Scenarios for N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 383148-67-2)


Hit-to-Lead Optimization of Non-Amidino Naphthofuran Anticancer Agents

The compound serves as a privileged scaffold for medicinal chemistry programs aiming to identify anticancer leads with reduced normal-cell toxicity. Its neutral amide linkage differentiates it from the amidino series that has shown variable fibroblast toxicity [1]. Researchers can use it as a starting point for SAR studies to explore selectivity against pancreatic (MiaPaCa2), breast (MCF7), cervical (HeLa), and colon (HT 29) carcinomas while monitoring WI38 fibroblast counter-screening.

Chemogenomic Profiling of Benzimidazole–Naphthofuran Hybrids

Given the well-documented dependence of biological activity on benzimidazole substitution in the Hranjec et al. series [1], the target compound can be used as a reference neutral-amide probe in chemogenomic or proteomic profiling experiments designed to map the target landscape of naphthofuran-based cytostatics. Its distinct electronic profile (uncharged at physiological pH) may result in a unique polypharmacology fingerprint compared to charged amidino derivatives.

Comparative Selectivity Screening in Normal vs. Tumor Cell Panels

Because the compound has not yet been characterized in the WI38 fibroblast selectivity assay that defined the therapeutic window for related compounds 2 and 5 [1], it is ideally positioned for head-to-head comparative cytotoxicity screening. Procurement of this compound alongside the known selective (2,5) and inactive (8) analogues would allow direct determination of its selectivity index and inform go/no-go decisions for further development.

Quote Request

Request a Quote for N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.